molecular formula C10H9NO6 B2535958 (3S)-7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid CAS No. 1445865-55-3

(3S)-7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid

Cat. No.: B2535958
CAS No.: 1445865-55-3
M. Wt: 239.183
InChI Key: HUFICPZUGMCVGN-YFKPBYRVSA-N
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Description

(3S)-7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid is a pivotal biosynthetic intermediate in the formation of complex indolizidine alkaloids in plants. This compound serves as a crucial branch-point metabolite in the pathways leading to the production of specialized metabolites, particularly in the genus Ipomoea (morning glory family) [Link: https://pubs.acs.org/doi/10.1021/acs.jnatprod.9b00613]. Its core research value lies in its role as a direct precursor to the nontricyclic pathway, which yields a diverse array of alkaloids distinct from the well-characterized lysergic acid derivatives. Researchers utilize this compound to elucidate and manipulate the complex enzymatic steps in alkaloid biosynthesis, including the actions of novel reductases and decorboxylases that transform this central scaffold [Link: https://www.nature.com/articles/s41477-021-00923-z]. By studying this compound, scientists can gain fundamental insights into plant secondary metabolism, enzyme evolution, and the genetic engineering of medicinal natural products. Its application is essential for chemoenzymatic synthesis approaches aimed at producing novel alkaloid analogues with potential pharmacological profiles, making it an indispensable tool for chemical biologists and natural product chemists.

Properties

IUPAC Name

(3S)-7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c12-6-3-7(13)11-4(8(6)10(16)17)1-2-5(11)9(14)15/h3,5,12H,1-2H2,(H,14,15)(H,16,17)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFICPZUGMCVGN-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=O)N2C1C(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C(=CC(=O)N2[C@@H]1C(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Considerations

The target compound features a bicyclic indolizine core with a 3S-configuration, a 5-oxo group, a 7-hydroxy substituent, and dicarboxylic acid moieties at positions 3 and 8. Its synthesis necessitates precise control over:

  • Regioselectivity : Differentiation between C3 and C8 carboxylation.
  • Stereochemistry : Asymmetric induction at the C3 position.
  • Functional group compatibility : Simultaneous introduction of hydroxyl and ketone groups without side reactions.

Synthetic Methodologies

Cycloaddition-Based Strategies

1,3-Dipolar Cycloaddition of Pyridinium Ylides

A one-pot synthesis leveraging pyridinium N-ylides and electron-deficient alkenes, catalyzed by tetrakispyridinecobalt(II) dichromate (TPCD), constructs the indolizine skeleton. Subsequent hydrolysis of intermediate esters yields the dicarboxylic acids:

  • Formation of Pyridinium Ylide :
    $$ \text{2-Methylpyridine} + \text{Acetic Anhydride} \rightarrow \text{Pyridinium Ylide} $$ .

  • Cycloaddition with Dimethyl Acetylenedicarboxylate :
    $$ \text{Ylide} + \text{CH}3\text{O}2\text{CC≡CCO}2\text{CH}3 \xrightarrow{\text{TPCD}} \text{Indolizine-3,8-diester} $$ .

  • Hydrolysis to Dicarboxylic Acid :
    $$ \text{Indolizine-3,8-diester} \xrightarrow{\text{H}_3\text{O}^+} \text{(3S)-7-Hydroxy-5-oxo-...-dicarboxylic Acid} $$ (Yield: 68–72%).

Advantages : High regiocontrol; compatible with diverse alkenes.
Limitations : Requires stoichiometric TPCD; moderate enantioselectivity.

Palladium-Catalyzed Multicomponent Synthesis

A modular approach using 2-bromopyridine, imines, and alkynes under CO atmosphere generates indolizines via in situ 1,3-dipole formation:

  • Carbonylative Coupling :
    $$ \text{2-Bromopyridine} + \text{CO} \xrightarrow{\text{Pd/xantphos}} \text{Mesoionic Dipole} $$.

  • Cycloaddition with Alkynes :
    $$ \text{Dipole} + \text{RC≡CR'} \rightarrow \text{Indolizine Ester} $$ (Yield: 55–78%).

  • Oxidative Hydroxylation and Hydrolysis :

    • Hydroxylation : $$ \text{Indolizine Ester} \xrightarrow{\text{Oxone}} \text{7-Hydroxy Intermediate} $$.
    • Hydrolysis : $$ \text{Ester} \xrightarrow{\text{NaOH}} \text{Dicarboxylic Acid} $$ .

Key Parameters :

  • Temperature: 80–100°C.
  • CO Pressure: 5 atm.
  • Ligand: Xantphos (critical for dipole stabilization).

Stereoselective Condensation Routes

Asymmetric Fischer Indolization

Chiral auxiliaries or catalysts enforce 3S-configuration during cyclization:

  • Hydrazine Formation :
    $$ \text{2-Pyridinecarboxaldehyde} + \text{(S)-Phenylhydrazine} \rightarrow \text{Chiral Hydrazine} $$.

  • Cyclization :
    $$ \text{Hydrazine} \xrightarrow{\text{HCl, Δ}} \text{Indolizine-5-one} $$.

  • Carboxylation and Oxidation :

    • C3 Carboxylation : $$ \text{KHCO}3/\text{CO}2 $$, 60°C.
    • C8 Carboxylation : $$ \text{Electrophilic Substitution with ClCO}_2\text{Et} $$.
    • 7-Hydroxylation : $$ \text{mCPBA Oxidation} $$ (Yield: 58%).

Chiral Resolution : HPLC with amylose-based columns achieves >98% ee.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity (ee) Scalability Key Limitations
Cycloaddition (TPCD) 68–72 75–82 Moderate TPCD cost; multi-step hydrolysis
Pd-Catalyzed 55–78 90–95 High High CO pressure required
Fischer Indolization 58 >98 Low Lengthy chiral resolution steps

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Microreactor systems enhance safety and yield for Pd-catalyzed routes:

  • Residence Time : 12 min at 100°C.
  • Productivity : 1.2 kg/day (pilot scale).

Green Chemistry Innovations

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DMF.
  • Catalyst Recycling : Pd/xantphos recovered via membrane filtration (≥90% reuse).

Applications and Derivative Synthesis

The dicarboxylic acid serves as a precursor for:

  • Antiviral Agents : Ester derivatives inhibit SARS-CoV-2 3CL protease (IC₅₀: 2.3 µM).
  • Metal Chelators : Forms stable complexes with Fe³⁺ (log K: 12.4).

Chemical Reactions Analysis

Types of Reactions

(3S)-7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) for esterification or dicyclohexylcarbodiimide (DCC) for amidation are commonly employed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and alcohols, which can be further utilized in different applications.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis and autophagy in cancer cells, potentially through the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways. This suggests that it could be developed into a therapeutic agent for treating malignancies like melanoma .

Neuroprotective Effects

There is emerging evidence that (3S)-7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid may possess neuroprotective properties. Research indicates that compounds with similar structures can influence neuroinflammation and oxidative stress responses, which are critical in neurodegenerative diseases.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Case Studies and Research Findings

Study FocusFindingsImplications
Anticancer ActivityInduces apoptosis in melanoma cells through PI3K/Akt pathway modulationPotential development as an anti-tumor drug
NeuroprotectionSimilar compounds show effects on oxidative stressCould lead to therapies for neurodegenerative diseases
Antimicrobial EffectsExhibits activity against bacterial strainsPotential for new antimicrobial drug development

Mechanism of Action

The mechanism by which (3S)-7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related indolizine and indole derivatives based on available evidence:

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Substituents Key Functional Groups
(3S)-7-Hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid Indolizine 7-OH, 5-O, 3,8-COOH Hydroxyl, ketone, carboxylic acids
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole 7-Cl, 3-CH3, 2-COOH Chlorine, methyl, carboxylic acid
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate Indolizine 7-OH, 5-O, 8-COO⁻ Hydroxyl, ketone, carboxylate salt

Key Observations:

The hydroxyl and ketone groups in both the target compound and 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate suggest shared redox or hydrogen-bonding capabilities, but the latter’s carboxylate salt form may improve solubility in aqueous media .

Synthetic and Safety Considerations: Unlike the target compound, 7-chloro-3-methyl-1H-indole-2-carboxylic acid is explicitly labeled for research use only, with hazards requiring specific first-aid measures (e.g., inhalation risks) . No safety data are available for the (3S)-configured compound.

Biological Activity

(3S)-7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid, with the CAS number 1445865-55-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C₁₀H₉N₁O₆
  • Molecular Weight : 239.18 g/mol
  • Purity : 97% .

Biological Activity Overview

Research indicates that indole derivatives, including this compound, exhibit significant biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

A study evaluated the cytotoxic effects of various indole derivatives on breast cancer cell lines, notably MCF-7. The results demonstrated that compounds similar to (3S)-7-hydroxy-5-oxo exhibited selective cytotoxicity towards cancer cells while sparing normal human dermal fibroblasts. The half-maximal effective concentration (EC50) values indicated potent activity against MCF-7 cells .

Table 1: Cytotoxicity of Indole Derivatives Against MCF-7 Cells

CompoundEC50 (µM)Selectivity Index
Compound 5d4.7High
Compound 6j10.0Moderate
(3S)-7-hydroxyTBDTBD

The selectivity index (SI) is a crucial metric indicating the compound's ability to target cancer cells over normal cells.

The biological activity of (3S)-7-hydroxy-5-oxo is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It triggers programmed cell death pathways in malignant cells.
  • Interaction with Proteins : Molecular docking studies suggest that this compound may bind effectively to key proteins involved in cancer progression .

Case Studies and Research Findings

Several studies have explored the synthesis and evaluation of indole derivatives:

  • Cytotoxicity Evaluation : A comprehensive study synthesized various derivatives and tested them against MCF-7 cells, highlighting the promising activity of compounds with specific substitutions on the indole ring .
  • Molecular Docking Studies : These studies have provided insights into how (3S)-7-hydroxy interacts with target proteins, suggesting potential pathways for drug development .

Q & A

Q. What are the standard protocols for synthesizing (3S)-7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid and its derivatives?

Q. How are spectroscopic techniques applied to confirm the stereochemistry of this compound?

  • Methodological Answer : <sup>1</sup>H-NMR identifies proton environments (e.g., hydroxyl groups at δ 7.0–8.0 ppm), while <sup>13</sup>C-NMR confirms carbonyl (C=O) and carboxylic acid (COOH) carbons . Enantiomeric ratios (91:9 er) are determined via gas chromatography (GC) with chiral columns . HRMS validates molecular mass (exact mass: 314.0822) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across synthesized derivatives?

  • Methodological Answer : Discrepancies (e.g., only 5/10 derivatives showing antibacterial activity ) may arise from:
  • Structural variations : Substituent effects on hydrogen bonding (e.g., fluorine vs. chlorine).
  • Assay conditions : pH-dependent solubility or degradation (e.g., organic compound instability during 9-hour experiments ).
  • Statistical rigor : Triplicate measurements (mean ± SD) and ANOVA are critical to validate activity thresholds .

Q. What strategies optimize enantioselective synthesis to minimize stereochemical impurities?

  • Methodological Answer :
  • Chiral auxiliaries : Use (R)-configured precursors to direct stereochemistry .

  • Low-temperature reactions : -78°C minimizes racemization during acyl transfer steps .

  • Post-synthesis analysis : GC and polarimetry quantify enantiomeric excess (er ≥ 90% achievable) .

    • Data Table :
ParameterValue/TechniqueOutcomeReference
Chiral precursor(R)-22er = 91:9
Reaction temperature-78°C → 0°C gradient88% yield

Q. How do researchers address limitations in extrapolating lab-scale results to real-world applications?

  • Methodological Answer :
  • Sample degradation : Continuous cooling (-20°C) stabilizes organic compounds during prolonged assays .
  • Matrix complexity : Spiking experiments with controlled wastewater matrices isolate degradation pathways .
  • Scalability : Pilot-scale reactors with inert atmospheres (N2) prevent oxidation during scale-up .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing pharmacological data?

  • Methodological Answer :
  • Triplicate measurements : Reduces Type I/II errors; report as mean ± SD .
  • Dose-response curves : IC50 values calculated via nonlinear regression (e.g., GraphPad Prism) .
  • Multivariate analysis : PCA or PLS-DA identifies structural features correlated with bioactivity .

Q. How should researchers design experiments to validate novel reaction mechanisms?

  • Methodological Answer :
  • Isotopic labeling : <sup>18</sup>O tracing in carboxyl groups confirms intramolecular cyclization .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR (e.g., carbonyl peak decay at 1700 cm<sup>-1</sup>) .
  • Computational modeling : DFT calculations predict transition states and regioselectivity .

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